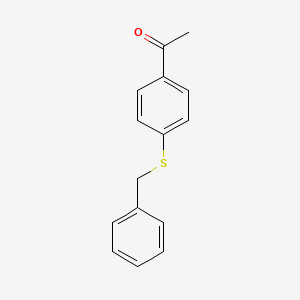

4-(Benzylthio)acetophenone

Description

4-(Benzylthio)acetophenone (CAS: Not explicitly provided; structure: C₁₅H₁₄OS) is a sulfur-containing acetophenone derivative characterized by a benzylthio (-S-CH₂-C₆H₅) group at the para position of the acetophenone backbone. First synthesized and structurally analyzed by Hathaway and Triefenbach in 2001, its synthesis involves the reaction of 4-fluoroacetophenone with benzylthiol in the presence of KOH and ethanol, followed by oxidation to form sulfonyl derivatives . The compound exhibits distinct electrostatic and spectroscopic properties, including UV-Vis absorption maxima and IR stretching frequencies indicative of its thioether and ketone functional groups . Its crystalline structure and reactivity make it a versatile precursor for synthesizing chalcones, pyrimidines, and cyclohexenones in heterocyclic chemistry .

Propriétés

Numéro CAS |

57366-87-7 |

|---|---|

Formule moléculaire |

C15H14OS |

Poids moléculaire |

242.3 g/mol |

Nom IUPAC |

1-(4-benzylsulfanylphenyl)ethanone |

InChI |

InChI=1S/C15H14OS/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |

Clé InChI |

DDEHZHHUIYWAIA-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C1=CC=C(C=C1)SCC2=CC=CC=C2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Sulfur-Containing Derivatives

- 4-(Benzylsulfonyl)acetophenone: The oxidized sulfonyl analog of 4-(Benzylthio)acetophenone. Unlike the thioether group (-S-), the sulfonyl group (-SO₂-) enhances polarity and hydrogen-bonding capacity, altering solubility and reactivity. For example, sulfonyl derivatives show reduced nucleophilic substitution activity compared to thioether analogs .

- Benzyl isothiocyanate : A structurally related compound (CAS 622-78-6) with a reactive isothiocyanate (-N=C=S) group. It lacks the ketone moiety but shares the benzylthio motif, enabling divergent biological applications (e.g., allelochemical activity) .

Oxygen-Containing Derivatives

- 4'-Benzyloxyacetophenone (CAS 54696-05-8): Replaces the benzylthio group with a benzyloxy (-O-CH₂-C₆H₅) group. This substitution increases hydrophilicity (water solubility: ~1.2 g/L at 25°C) and shifts UV absorption peaks due to electron-donating effects .

- 4-Methoxyacetophenone (CAS 100-06-1): A simpler analog with a methoxy (-OCH₃) group. Its lower molecular weight (150.17 g/mol) results in higher volatility (bp: 265°C) compared to this compound (bp: >300°C) .

Halogenated Derivatives

- p-Chloroacetophenone (CAS 99-91-2): Substitution with chlorine at the para position increases electrophilicity, enhancing reactivity in Friedel-Crafts alkylation. However, the absence of sulfur limits its utility in metal-catalyzed coupling reactions .

Physicochemical Properties

| Property | This compound | 4'-Benzyloxyacetophenone | p-Chloroacetophenone |

|---|---|---|---|

| Molecular Weight (g/mol) | 242.34 | 226.27 | 154.59 |

| Melting Point (°C) | 98–100 (decomposes) | 72–75 | 20–22 |

| Solubility in Water | Insoluble | Slightly soluble | Insoluble |

| Key Functional Groups | Thioether, ketone | Benzyloxy, ketone | Chloro, ketone |

Sources:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.